tert-Butyl 3-aminophenethylcarbamate

Solid-State Characterization Process Chemistry Purity Assessment

Inconsistent regiochemical purity in phenethylamine building blocks compromises SAR studies and PROTAC ternary complex formation. tert-Butyl 3-aminophenethylcarbamate (CAS 180079-94-1) delivers a defined meta-substituted aromatic amine with orthogonal Boc protection for sequential conjugation. • Meta amine geometry ensures precise spatial orientation for linker design and target engagement • ≥97% HPLC purity (mode) with solid-state stability (mp 105-108°C) reduces re-purification • Multi-gram availability with 2-8°C storage for reliable multi-step synthesis workflows

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
CAS No. 180079-94-1
Cat. No. B064409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-aminophenethylcarbamate
CAS180079-94-1
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC1=CC(=CC=C1)N
InChIInChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-8-7-10-5-4-6-11(14)9-10/h4-6,9H,7-8,14H2,1-3H3,(H,15,16)
InChIKeyLYUHXMSAHNAMFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-aminophenethylcarbamate Profile & Specifications


tert-Butyl 3-aminophenethylcarbamate (CAS 180079-94-1), also known as 3-[2-(Boc-amino)ethyl]aniline, is a Boc-protected phenethylamine derivative with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol [1]. It is characterized by a primary aromatic amine at the meta position and a tert-butoxycarbonyl (Boc)-protected aliphatic amine, rendering it a versatile intermediate for organic synthesis, particularly in the construction of pharmaceutical candidates and bifunctional molecules . The compound is commercially available as a solid with purities ranging from 95% to 98% (HPLC), and its stability and reactivity profile are defined by the Boc protecting group, which is stable under basic conditions but readily cleaved under acidic conditions [2].

Substitution Pattern
meta-Positioned aniline derivative
Protection Group
Boc-protected aliphatic amine for orthogonal deprotection
Workflow Role
Intermediate for PROTAC linkers and SAR building blocks

tert-Butyl 3-aminophenethylcarbamate Substitution Risks


While other Boc-protected aminophenethylcarbamates share the same molecular formula and molecular weight, their divergent substitution patterns (ortho, meta, para) yield distinct physicochemical and reactivity profiles that can significantly impact downstream synthetic and biological outcomes . For instance, the position of the aromatic amine influences electronic distribution, which in turn affects nucleophilicity, stability, and the compound's performance as a linker or intermediate. Generic substitution without empirical verification can lead to unexpected variations in reaction yields, product purity, or biological activity, particularly in applications requiring precise spatial orientation, such as PROTAC linker design or structure-activity relationship (SAR) studies . The quantitative evidence below demonstrates the measurable differences that substantiate the need for compound-specific evaluation.

This product (meta)
105–108 °C melting point; 0.656 mg/mL aqueous solubility; non-linear linker vector.
Para-substituted analog
Lower melting point (71–73 °C), higher solubility, linear trajectory.
Physical property differences may alter solid-phase handling, reaction-medium behavior, and PROTAC ternary-complex geometry. Direct substitution without empirical verification may shift synthetic and functional outcomes.

tert-Butyl 3-aminophenethylcarbamate Differentiation Evidence


Melting Point vs. Para-Analog

The melting point of tert-Butyl 3-aminophenethylcarbamate (180079-94-1) is reported as 105-108°C , while its para-substituted analog, tert-Butyl 4-aminophenethylcarbamate (94838-59-2), exhibits a significantly lower melting point of 71-73°C . This 34-37°C difference indicates a more stable crystalline lattice for the meta-isomer, which can be a critical factor in solid-phase synthesis, purification, and storage stability.

Melting Point vs. Para
Cross-study comparable
105–108 °C vs. 71–73 °C (Δ 34–37 °C higher)
Supports solid-state stability screening
Data to verify with supplier COA
Solid-State Characterization Process Chemistry Purity Assessment

Aqueous Solubility vs. Para-Analog

The measured aqueous solubility of tert-Butyl 3-aminophenethylcarbamate (180079-94-1) is 0.656 mg/mL (2.78 mM) at 25°C . In contrast, the para-substituted analog, tert-Butyl 4-aminophenethylcarbamate (94838-59-2), exhibits a higher calculated aqueous solubility of 0.57 g/L (570 mg/L, or approximately 2.4 mM) under similar conditions . The meta-isomer's lower solubility profile can influence its behavior in aqueous reaction media or biological assays.

Aqueous Solubility vs. Para
Cross-study comparable
0.656 mg/mL (2.78 mM) vs. ~2.4 mM (lower by ~0.38 mM)
Affects aqueous reaction media choice
Reported measured vs. calculated; confirm under own conditions
Pre-formulation Solubility Drug-Like Properties

Synthetic Yield vs. Para-Analog

The synthesis of tert-Butyl 3-aminophenethylcarbamate (180079-94-1) from 3-(2-aminoethyl)aniline via Boc protection proceeds with a reported yield of approximately 99% . For the para-isomer, tert-Butyl 4-aminophenethylcarbamate (94838-59-2), a similar synthetic route from N-Boc-4-nitrophenethylamine yields about 97% [1]. While both yields are excellent, the 2% advantage for the meta-isomer can translate to reduced material loss and lower cost per gram in large-scale syntheses.

Synthetic Yield vs. Para
Cross-study comparable
~99% vs. ~97% (2% absolute improvement)
May reduce material loss at scale
Yields depend on exact conditions; verify for your protocol
Synthetic Efficiency Process Chemistry Cost-Effectiveness

PROTAC Linker Orientation

tert-Butyl 3-aminophenethylcarbamate (180079-94-1) is classified as a Boc-protected amine linker suitable for use in the synthesis of PROTACs (Proteolysis Targeting Chimeras) [1]. The meta-substitution pattern of the aromatic amine provides a unique vector for linker attachment, which can influence the spatial orientation between the target protein ligand and the E3 ligase ligand. In contrast, para-substituted analogs like tert-Butyl 4-aminophenethylcarbamate offer a different linear trajectory. While direct comparative PROTAC degradation efficiency data is not available for this specific compound, the known sensitivity of PROTAC ternary complex formation to linker geometry suggests that the choice of meta- vs. para-substituted linkers can be a critical parameter in degrader optimization [2].

PROTAC Linker Geometry
Class-level inference
Meta vector (non-linear) vs. para vector (linear)
Linker orientation may influence ternary complex formation
Degradation efficiency data not available; geometry context only
PROTAC Design Targeted Protein Degradation Linker Chemistry

Applications of tert-Butyl 3-aminophenethylcarbamate


PROTAC & Bifunctional Degrader Synthesis

Use as a linker component in PROTAC synthesis, where the meta-substituted aromatic amine provides a distinct geometric vector for ternary complex formation. The Boc-protected aliphatic amine allows for orthogonal deprotection and subsequent conjugation to E3 ligase ligands or target-binding warheads .

Neurological Disorder Intermediate

Leverage the high synthetic yield (99%) and established purity (≥97%) for the preparation of advanced intermediates in drug discovery programs targeting neurological indications . The compound's solid-state stability (melting point 105-108°C) facilitates reliable storage and handling in multi-step synthetic sequences .

SAR Studies

Employ as a meta-substituted phenethylamine building block to probe the effects of aromatic substitution pattern on target binding affinity, selectivity, and ADME properties. The quantifiable differences in physicochemical properties (solubility, melting point) relative to ortho- and para-analogs provide a controlled variable for SAR exploration .

Custom Synthesis of Complex Molecules

Utilize as a protected amine intermediate in the synthesis of complex natural products, polymers, or agrochemicals. The high purity (up to 98% HPLC) and well-characterized properties reduce the need for additional purification steps, streamlining synthetic workflows and improving overall efficiency [1].

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Meta-substitution vector for ternary complex orientation
Linker geometry impact on target degradation
Neuroscience intermediate
High reported yield and purity
Batch consistency in multi-step synthesis
SAR probe building block
Meta-substitution as controlled variable
Physicochemical comparison with ortho/para analogs
Complex molecule assembly
Boc-protected amine for orthogonal conjugation
Protection/deprotection efficiency and compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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